4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Description
4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate immune responses and inflammatory processes.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel synthesis approach for compounds structurally related to "4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid" demonstrated antimicrobial activity. The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones, using polyphosphate ester (PPE), showed promising antimicrobial properties. The synthesized compounds were screened for their effectiveness against various microorganisms, indicating potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Crystal Structure Analysis
Research into the crystal structure of compounds similar to "this compound" has provided insights into their molecular arrangement and potential interactions. Studies of N-(aryl)-succinamic acids and their derivatives have identified unique supramolecular synthons, characterized by specific hydrogen bonding patterns and molecular orientations. These findings are crucial for understanding the solid-state properties of such compounds, which could influence their reactivity and functionality in various applications (PrakashShet et al., 2018).
Supramolecular Architecture
Further analysis of the crystal and molecular structure of related compounds has highlighted the importance of hydrogen bonding in forming supramolecular structures. Such studies provide a foundation for designing new materials with tailored properties, including enhanced solubility or stability, which could be beneficial in pharmaceutical formulations or material science applications (Naveen et al., 2016).
Optical Applications
The modification of synthetic ion channels with photolabile groups, such as derivatives of "this compound", has opened new avenues in the development of optically gated nanofluidic devices. This application demonstrates the potential of such compounds in creating light-responsive materials, which could have applications in controlled release systems, sensing, and information processing (Ali et al., 2012).
Properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-9-13-5-1-2-6-14(13)21-16(22)8-15(17(23)24)20-11-12-4-3-7-19-10-12/h1-7,10,15,20H,8,11H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJIKSHPJBOJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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